3-(Benzyloxy)-4-iodobenzoic acid
Description
3-(Benzyloxy)-4-iodobenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position and an iodine atom at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{14}\text{H}{11}\text{IO}_3 $, with a molecular weight of 354.14 g/mol. The iodine substituent confers unique electronic and steric properties, influencing reactivity and intermolecular interactions, while the benzyloxy group enhances lipophilicity and stability against oxidation compared to hydroxyl analogs .
This compound is synthesized via Williamson ether synthesis between benzyl bromide and a hydroxy-iodobenzoic acid precursor, followed by hydrolysis and coupling reactions . Its structural features make it valuable in pharmaceutical intermediates, ligand design, and materials science.
Properties
IUPAC Name |
4-iodo-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUTNCUEJYRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-iodobenzoic acid typically involves the iodination of 3-(Benzyloxy)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group yields benzyl alcohol derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-iodobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Benzyloxy)-4-iodobenzoic acid with key analogs:
Key Research Findings
Physicochemical Properties
- Electron-Withdrawing Effects: The iodine atom in this compound increases acidity ($ \text{p}K_a $) compared to non-iodinated analogs like 3-(Benzyloxy)benzoic acid due to its -I effect .
Biological Activity
3-(Benzyloxy)-4-iodobenzoic acid is a benzoic acid derivative notable for its potential biological activities, which include interactions with various biological targets. This compound has garnered attention in medicinal chemistry and biological research due to its structural features that may influence enzyme inhibition, receptor binding, and other biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHIO
- Molecular Weight : 336.14 g/mol
The presence of the iodine atom and the benzyloxy group contributes to its unique reactivity and potential biological interactions. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions, enhances its utility in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom may facilitate interactions through halogen bonding, while the benzyloxy group can engage in hydrogen bonding with target proteins. This dual interaction may modulate the function of various biological pathways, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound, revealing promising results:
- Inhibition of Protein Degradation Pathways :
- Antidiabetic Effects :
- Enzyme Interaction Studies :
Comparative Analysis
A comparison with other similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Iodo-4-methoxybenzoic acid | Methoxy group instead of benzyloxy | Moderate enzyme inhibition |
| 4-Iodo-3-isopropoxybenzoic acid | Isopropoxy group | Potential anti-inflammatory effects |
| 3-Chloro-4-methoxybenzoic acid | Chlorine atom | Stronger interaction with proteasome pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
